1-cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a cyclopentanecarbonyl group and a 1,3,4-thiadiazole ring
Preparation Methods
The synthesis of 1-cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide or other sulfur-containing reagents.
Attachment of the 2-methoxyphenyl group:
Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of the cyclopentanecarbonyl group: The final step involves the coupling of the cyclopentanecarbonyl group to the piperidine ring, which can be achieved through acylation reactions using cyclopentanecarbonyl chloride.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
1-Cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to drive the reactions to completion.
Scientific Research Applications
1-Cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Biological Research: It can be used as a probe to study various biological pathways and interactions, particularly those involving the piperidine and thiadiazole moieties.
Industrial Applications: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
1-Cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine can be compared with other similar compounds, such as:
1-Cyclopentanecarbonyl-4-[(4-methoxyphenyl)sulfanyl]piperidine: This compound has a similar structure but features a sulfanyl group instead of the thiadiazole ring.
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and may exhibit similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
cyclopentyl-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-25-17-9-5-4-8-16(17)19-22-21-18(26-19)14-10-12-23(13-11-14)20(24)15-6-2-3-7-15/h4-5,8-9,14-15H,2-3,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHVJYRMBXJELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.